Caesaljapin
Description
Caesaljapin is a cassane-type furanoditerpenoid primarily isolated from the seeds of Caesalpinia decapetala (syn. C. japonica), a plant species renowned for its diverse diterpenoid content . Structurally, it belongs to the cassane family, characterized by a fused tetracyclic framework with a furan ring at C-17 and a methyl group at C-19 (Fig. 1). Key functional groups include a methoxycarbonyl substituent at C-4 and hydroxyl or acetyl modifications at other positions, which influence its physicochemical and bioactive properties .
Initial studies by Ogawa et al. (1992) confirmed its structure using NMR and mass spectrometry . Subsequent research has identified this compound in the ethyl acetate-soluble fractions of C. decapetala seeds, alongside related compounds such as caesaljaponins A/B and caesalacetal .
Properties
Molecular Formula |
C21H28O5 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
(4S,6aS,7R,11bS)-4-methoxycarbonyl-4,7-dimethyl-1,2,3,4a,5,6,6a,7,11,11a-decahydronaphtho[2,1-f][1]benzofuran-11b-carboxylic acid |
InChI |
InChI=1S/C21H28O5/c1-12-13-5-6-17-20(2,19(24)25-3)8-4-9-21(17,18(22)23)15(13)11-16-14(12)7-10-26-16/h7,10,12-13,15,17H,4-6,8-9,11H2,1-3H3,(H,22,23)/t12-,13+,15?,17?,20+,21+/m1/s1 |
InChI Key |
BUDZNKDGXHMPRO-ISGQYPEVSA-N |
SMILES |
CC1C2CCC3C(CCCC3(C2CC4=C1C=CO4)C(=O)O)(C)C(=O)OC |
Isomeric SMILES |
C[C@@H]1[C@@H]2CCC3[C@@](CCC[C@@]3(C2CC4=C1C=CO4)C(=O)O)(C)C(=O)OC |
Canonical SMILES |
CC1C2CCC3C(CCCC3(C2CC4=C1C=CO4)C(=O)O)(C)C(=O)OC |
Synonyms |
caesaljapin |
Origin of Product |
United States |
Comparison with Similar Compounds
Cassane diterpenoids share a core tetracyclic scaffold but differ in substituent groups, oxidation patterns, and biological activities. Below is a detailed comparison of Caesaljapin with structurally and functionally related compounds.
Structural Analogues from Caesalpinia Species
Table 1: Structural Comparison of this compound and Derivatives
Key Observations :
- Acetylation (e.g., this compound C) or esterification (e.g., Phanginin S) modifies bioactivity by altering electron density and steric effects .
Bioactivity Comparison
Table 2: Bioactivity of this compound and Related Compounds
Key Observations :
- Larvicidal Activity : Caesalacetal’s higher potency than this compound may stem from its additional acetyl group, enhancing lipid solubility and target binding .
- Cytotoxicity : Phanginin S’s dimethylcarboxylate groups likely enhance interactions with cellular enzymes, promoting pro-apoptotic effects .
- Structural-Activity Relationship (SAR) : Hydrophobic substituents (e.g., acetyl, methoxy) correlate with increased bioactivity, while polar groups (e.g., hydroxyl) may reduce efficacy in membrane-based assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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